molecular formula C20H19F7N2O B11488553 1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-(4-fluorobenzyl)-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11488553
M. Wt: 436.4 g/mol
InChI Key: ZJMBHJBTIBZBMZ-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C20H19F7N2O

Molecular Weight

436.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C20H19F7N2O/c1-11-28-18(19(22,23)24,20(25,26)27)16-14(8-17(2,3)9-15(16)30)29(11)10-12-4-6-13(21)7-5-12/h4-7H,8-10H2,1-3H3

InChI Key

ZJMBHJBTIBZBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=C(N1CC3=CC=C(C=C3)F)CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of fluorine and trifluoromethyl groups. Common synthetic routes may include:

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-[(4-FLUOROPHENYL)METHYL]-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for further research and development.

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